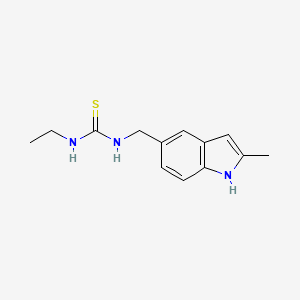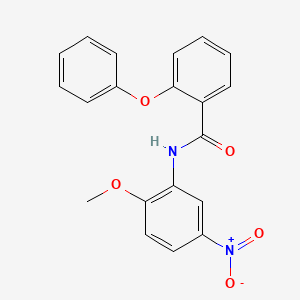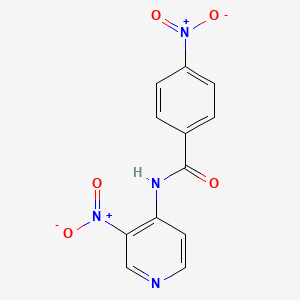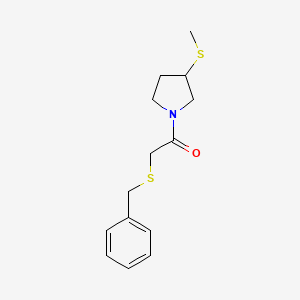
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
For example, some indole derivatives have been reported to have antiviral activity, affecting the life cycle of viruses .
Result of Action
Some indole derivatives have been found to induce cell apoptosis and arrest the cell cycle in the g2/m phase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with ethylamine and thiourea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)amine: Lacks the thiourea group, resulting in different chemical properties.
2-methyl-1H-indole-5-carbaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
1-ethyl-3-((2-methyl-1H-indol-5-yl)methyl)thiourea is unique due to its specific combination of an indole ring and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-ethyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-14-13(17)15-8-10-4-5-12-11(7-10)6-9(2)16-12/h4-7,16H,3,8H2,1-2H3,(H2,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLNIFKORFYWPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCC1=CC2=C(C=C1)NC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)


![2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine](/img/structure/B2412531.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-allyloxime](/img/structure/B2412535.png)


![6-(2-Methoxyphenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2412538.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B2412541.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B2412542.png)
![[7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2412543.png)


